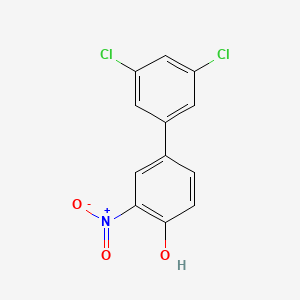

4-(3,5-Dichlorophenyl)-2-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(5-7)15(17)18/h1-6,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYSZRXVXUEQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70686310 | |

| Record name | 3',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261975-42-1 | |

| Record name | [1,1′-Biphenyl]-4-ol, 3′,5′-dichloro-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261975-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3,5 Dichlorophenyl 2 Nitrophenol

De Novo Synthesis Routes to 4-(3,5-Dichlorophenyl)-2-nitrophenol

Precursor Selection and Strategic Bond Formation

The core structure of the target molecule is a substituted biaryl phenol (B47542). The most versatile and widely used method for constructing such a C-C bond between two aromatic rings is the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. libretexts.orgdiva-portal.org

Two primary retrosynthetic disconnections are plausible for this compound:

Strategy A: Coupling of (3,5-dichlorophenyl)boronic acid with a 4-bromo-2-nitrophenol (B183274) or a protected version thereof.

Strategy B: Coupling of a boronic acid derivative of 2-nitrophenol (B165410) with 1-bromo-3,5-dichlorobenzene.

Strategy A is often preferred due to the commercial availability and stability of many substituted phenylboronic acids. diva-portal.org The boronic acid precursors themselves are typically synthesized from the corresponding Grignard or organolithium reagents by reaction with borate (B1201080) esters, followed by hydrolysis. libretexts.org

Nitration Pathways and Regioselectivity for Dichlorophenyl Phenols

The introduction of the nitro group (-NO₂) onto the phenolic ring is a critical step governed by the principles of electrophilic aromatic substitution. The hydroxyl group (-OH) of a phenol is a strong activating group and is ortho, para-directing.

If the synthesis begins with 4-(3,5-dichlorophenyl)phenol, the subsequent nitration step must be highly regioselective to place the nitro group at the C-2 position, ortho to the hydroxyl group. The nitration of phenols can be achieved with various reagents, including dilute nitric acid, metal nitrates, or mixtures of nitric and sulfuric acid. ijcce.ac.irdergipark.org.trpaspk.org

The regioselectivity is influenced by several factors:

Directing Effects: The powerful ortho, para-directing effect of the -OH group dominates. The bulky 3,5-dichlorophenyl substituent at the C-4 position would sterically hinder attack at the C-3 and C-5 positions.

Steric Hindrance: The bulky substituent at C-4 may influence the ortho:para ratio. However, since the para position is already occupied, the nitro group is directed to the ortho positions (C-2 and C-6).

Reaction Conditions: The choice of nitrating agent and solvent can fine-tune selectivity. For example, nitration of 4-substituted phenols with metal nitrates like Cu(NO₃)₂ · 3H₂O has been studied to control isomer ratios. ijcce.ac.ir A patent describing the nitration of 2,6-dichlorophenol (B41786) to selectively yield 2,6-dichloro-4-nitrophenol (B181596) highlights that aqueous nitric acid can be effective. google.com Conversely, nitration of phenol itself often yields significant amounts of both ortho and para isomers, with oxidation by-products like benzoquinones being a common issue. stackexchange.com

An alternative approach involves nitrating a precursor before the cross-coupling reaction. For instance, the synthesis of 4-chloro-2-nitrophenol (B165678) can be achieved by the hydrolysis of 2,5-dichloronitrobenzene. sciencemadness.org This nitrated intermediate could then be used in a subsequent cross-coupling step.

Halogenation and Cross-Coupling Strategies for Phenyl Ring Construction

The Suzuki-Miyaura coupling is the cornerstone for constructing the biaryl framework. nih.govorganic-chemistry.org A typical reaction setup involves a palladium catalyst, a base, and a suitable solvent system.

Catalysts: Palladium(0) complexes are the active catalysts. Common precursors include Pd(PPh₃)₄ or are generated in situ from a palladium(II) source like Pd(OAc)₂ or Pd(OH)₂ with the addition of phosphine (B1218219) ligands. nih.govlibretexts.orgnumberanalytics.com

Bases: A base is required to activate the boronic acid for transmetalation. organic-chemistry.org Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄). nih.govdiva-portal.org

Solvents: The reaction is often performed in a two-phase system, such as toluene (B28343)/water or 1,4-dioxane/water, or in polar aprotic solvents like DMF. diva-portal.orgnumberanalytics.com

A plausible synthetic route would therefore be the Pd(OH)₂-catalyzed Suzuki-Miyaura coupling of (3,5-dichlorophenyl)boronic acid with 4-bromo-2-nitrophenol using a base like potassium phosphate in an ethanol/water solvent system, heated to a moderate temperature (e.g., 65 °C). nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions. numberanalytics.com For biaryl synthesis via Suzuki coupling, several parameters can be adjusted. numberanalytics.com

| Parameter | Influence on Reaction | Examples of Optimization |

| Catalyst/Ligand | The choice of palladium source and ligand affects catalytic activity, stability, and selectivity. numberanalytics.comnumberanalytics.com | Using bulky, electron-rich phosphine ligands can improve yields. Palladacycles offer high stability and low catalyst loading. libretexts.org |

| Base | The strength and type of base can influence the rate of transmetalation and the stability of base-sensitive functional groups. organic-chemistry.org | For base-sensitive substrates, milder bases like potassium fluoride (B91410) (KF) can be used. organic-chemistry.org For robust reactions, K₃PO₄ or K₂CO₃ are effective. nih.gov |

| Solvent | The solvent system affects the solubility of reactants and the reaction rate. numberanalytics.com | Ethanol is an effective and more environmentally friendly solvent. nih.gov Polar aprotic solvents like DMF or THF are also common. numberanalytics.com |

| Temperature | Higher temperatures generally increase reaction rates but can also lead to catalyst degradation or side reactions. numberanalytics.com | Optimal temperatures for Suzuki couplings are often in the range of 60-100 °C. nih.gov |

For the purification of the final nitrophenol product, methods such as recrystallization from a suitable solvent like toluene can be employed to remove impurities. prepchem.com In some cases, treatment with activated carbon is used to remove colored by-products that can arise during nitration or hydrolysis steps. google.com

Functionalization and Derivatization of this compound

The structure of this compound offers several sites for further chemical modification. The most reactive of these is the phenolic hydroxyl group.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is a versatile functional handle for derivatization. quora.com Its reactivity is well-established and allows for a variety of chemical transformations.

Etherification: The hydroxyl group can be converted into an ether. A common reaction is methylation, using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃), to form the corresponding methoxy (B1213986) derivative (anisole). This modification is mentioned in a patent for the related compound 2,6-dichloro-4-nitrophenol, which is methylated to produce 2,6-dichloro-4-nitroanisole. google.com

Esterification: The phenol can be acylated to form esters. This is typically achieved by reacting it with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine.

Urethane (B1682113) Formation: Phenolic hydroxyl groups readily react with isocyanates to form urethane linkages. researchgate.net For example, reaction with a diisocyanate like 4,4'-diphenylmethane diisocyanate (MDI) would lead to the formation of a polymer or a functionalized monomer. Studies on lignin, a complex biopolymer rich in phenolic hydroxyls, show these groups are highly reactive towards isocyanates. researchgate.net

Coordination Chemistry: The oxygen of the phenolic hydroxyl group can act as a ligand, coordinating with metal ions to form complexes. acs.org

The reactivity of the phenolic hydroxyl is generally lower than that of aliphatic alcohols due to its more acidic character and potential steric hindrance from adjacent groups. researchgate.net However, it remains the most accessible site for functionalization on the this compound molecule.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that imparts unique reactivity to the this compound molecule. The most significant transformation of the aromatic nitro group is its reduction to an amino group, which dramatically alters the electronic properties and reactivity of the aromatic ring. This conversion is a cornerstone of synthetic chemistry, providing a route to aromatic amines which are valuable precursors for a wide range of further chemical modifications. nih.gov

The reduction of the nitro moiety can be achieved through various methods, ranging from catalytic hydrogenation to the use of metallic reagents in acidic media. masterorganicchemistry.com

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes due to its clean nature and high efficiency. orientjchem.org Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be tuned to achieve high yields and chemoselectivity, preserving other functional groups within the molecule. organic-chemistry.org

Metal-Based Reductions: Historically, the reduction of nitro groups was often accomplished using metals such as iron, tin, or zinc in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com For instance, tin(II) chloride (SnCl₂) is a classic reagent for this transformation. wikipedia.org These methods are robust and effective, though they often require stoichiometric amounts of the metal and can generate significant waste. An efficient iron/calcium chloride system has been developed for the reduction of nitroarenes via catalytic transfer hydrogenation, which tolerates sensitive functional groups, including halides. organic-chemistry.org

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648), ammonium (B1175870) formate, or formic acid, in the presence of a catalyst (e.g., Pd/C or Raney Ni). researchgate.netmdpi.com It offers a practical alternative to using gaseous hydrogen, which can be advantageous for laboratory-scale synthesis. organic-chemistry.org A well-defined iron-based catalyst has been used with formic acid as the reducing agent to convert a broad range of nitroarenes to anilines in good to excellent yields under mild, base-free conditions. organic-chemistry.org

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) derivative. wikipedia.org Reagents like zinc dust in aqueous ammonium chloride or catalytic systems involving rhodium on carbon with hydrazine have been employed for this purpose. wikipedia.orgnih.gov These hydroxylamine intermediates are reactive species that can undergo further transformations.

The resulting 4-(3,5-Dichlorophenyl)-2-aminophenol is a key intermediate. The newly formed amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution, a stark contrast to the deactivating, meta-directing nature of the parent nitro group. masterorganicchemistry.com

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents/Catalyst | Advantages |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | High efficiency, clean reaction, wide applicability. masterorganicchemistry.comwikipedia.org |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl | Robust, well-established, effective. masterorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine, Formic Acid with Pd/C, Fe-catalyst | Avoids use of H₂ gas, mild conditions. organic-chemistry.orgresearchgate.net |

Substitution Reactions on the Dichlorophenyl Moiety

The dichlorophenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and react with electrophiles; however, the presence of strongly electron-withdrawing substituents can render the ring electron-deficient and thus reactive towards nucleophiles. wikipedia.orgmasterorganicchemistry.com

While the chlorine atoms in the 3,5-positions are meta to the point of attachment to the other ring, the cumulative electron-withdrawing effect of the nitro group and the phenolic ring system makes nucleophilic substitution plausible under forcing conditions or with very strong nucleophiles. libretexts.org

Potential nucleophilic substitution reactions could involve:

Alkoxylation: Reaction with alkoxides, such as sodium methoxide (B1231860) (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃), could potentially replace one of the chlorine atoms with an alkoxy group.

Amination: Strong nitrogen nucleophiles, like ammonia, primary amines, or secondary amines (e.g., piperidine, morpholine), could displace a chlorine atom to form an amino-substituted derivative. researchgate.net

Hydroxylation: Reaction with a strong base like sodium hydroxide (B78521) at high temperatures could lead to the substitution of a chlorine atom with a hydroxyl group.

The SNAr mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing a leaving group (chlorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride typically being the best leaving group for this reaction type, followed by chloride. masterorganicchemistry.com The reaction is highly dependent on the strength of the attacking nucleophile and the stability of the Meisenheimer intermediate.

Synthesis of Conjugates and Prodrug Analogues (Non-clinical focus)

The structure of this compound offers two primary functional handles for the synthesis of conjugates and prodrug analogues: the phenolic hydroxyl group and the nitro group (often after reduction to an amine). These modifications are pursued to alter the physicochemical properties of the parent molecule, such as solubility or lipophilicity.

Conjugation via the Phenolic Hydroxyl Group: The acidic hydroxyl group is a prime site for derivatization. Esterification is a common strategy for masking phenolic hydroxyl groups. scite.ai

Ester Formation: The phenol can be reacted with carboxylic acids (using coupling agents like DCC/DMAP), acid chlorides, or acid anhydrides in the presence of a base to form the corresponding esters. This approach can be used to attach a variety of moieties, such as aliphatic chains, aromatic groups, or biocompatible polymers like polyethylene (B3416737) glycol (PEG), which can enhance water solubility.

Ether Formation: The Williamson ether synthesis provides another route for modification, where the phenoxide, generated by treating the phenol with a strong base, reacts with an alkyl halide to form an ether.

Conjugation via the Nitro Group: The nitro group itself is not typically used directly for conjugation. However, its reduction to an amine provides a highly versatile nucleophilic center.

Amide Bond Formation: The resulting 4-(3,5-Dichlorophenyl)-2-aminophenol can be readily acylated by reacting it with carboxylic acids, acid chlorides, or anhydrides to form stable amide linkages. This is a fundamental reaction in peptide synthesis and can be used to link the molecule to amino acids, peptides, or other complex structures. wikipedia.org

Carbamate (B1207046) Synthesis: The amine can react with chloroformates or isocyanates to produce carbamate derivatives. For instance, reaction with 4-nitrophenyl chloroformate can activate a structure for further coupling. nih.gov

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones yields imines (Schiff bases), which can be stable or serve as intermediates for further reactions, such as reductive amination to form a secondary amine.

These synthetic strategies allow for the construction of a diverse library of derivatives from the core this compound structure, enabling the systematic modification of its chemical properties for research purposes.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of nitrophenols and their precursors can be energy-intensive and may involve hazardous reagents like strong acids and organic solvents. Therefore, developing more environmentally benign methodologies is an area of active research.

Greener Synthetic Routes: The synthesis of this compound likely involves two key steps: the formation of the biphenyl (B1667301) core and the nitration of the phenolic ring.

Biphenyl Synthesis: The Suzuki coupling is a powerful and common method for creating carbon-carbon bonds between aryl halides and aryl boronic acids. Green approaches to Suzuki coupling focus on using water as a solvent, employing highly efficient and recyclable palladium catalysts (sometimes supported on nanoparticles), and minimizing waste. researchgate.net

Nitration: Traditional nitration uses a mixture of nitric acid and sulfuric acid, which is highly corrosive and generates significant acidic waste. Greener alternatives for the nitration of phenols include:

Catalyst- and Solvent-Free Methods: Studies have shown that the selective nitration of phenols can be achieved economically by carefully controlling physical parameters such as the concentration of nitric acid, reaction time, and temperature. paspk.orgppaspk.org This approach minimizes the need for costly and potentially hazardous catalysts and organic solvents. paspk.orgppaspk.org

Solid-Supported Reagents: Using solid-supported nitrating agents, such as clay-supported metal nitrates, can simplify product purification and reduce waste streams.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a significant tool in green chemistry. mdpi.com It allows for rapid and uniform heating of reaction mixtures, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. anton-paar.com

Use of Greener Solvents and Catalysts: Replacing volatile organic compounds (VOCs) with more environmentally friendly solvents like water, supercritical fluids, or ionic liquids is a core tenet of green chemistry. For catalytic reactions, such as the reduction of the nitro group, the development of heterogeneous catalysts is crucial. Catalysts based on metal nanoparticles supported on materials like mesoporous carbon or bio-hydrogels are being explored. researchgate.netresearchgate.net These catalysts often exhibit high activity and can be easily recovered and reused, minimizing waste and cost. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Green Chemistry Approaches

| Synthetic Step | Conventional Method | Green Alternative |

|---|---|---|

| Nitration | Concentrated H₂SO₄/HNO₃, organic solvents | Control of physical parameters (temp., conc.) without solvent/catalyst. paspk.orgppaspk.org |

| C-C Coupling | Traditional cross-coupling with organic solvents | Microwave-assisted Suzuki coupling, aqueous media, recyclable catalysts. researchgate.netrsc.org |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation for rapid, efficient heating. anton-paar.comnih.gov |

Molecular Architecture and Electronic Structure Elucidation of 4 3,5 Dichlorophenyl 2 Nitrophenol

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For 4-(3,5-Dichlorophenyl)-2-nitrophenol, these analyses would provide critical insights into its structural arrangement.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its various functional groups. Key vibrational modes would include:

O-H Stretching: A broad band, typically in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group. The position and shape of this band would be highly indicative of hydrogen bonding.

N-O Stretching: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would appear as strong bands, typically around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Cl Stretching: Vibrations associated with the carbon-chlorine bonds on the dichlorophenyl ring would be observed in the fingerprint region, generally between 600-800 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings would also be present.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR. For this compound, Raman studies would be particularly useful for observing symmetric vibrations and non-polar bonds. Expected characteristic peaks for nitrophenol isomers often include the symmetric stretching of the nitro group around 1333-1343 cm⁻¹ and various C-H deformation modes. spectroscopyonline.com Analysis of the Raman spectrum would help confirm the molecular structure and symmetry.

Analysis of Hydrogen Bonding Interactions

The structure of this compound, with a hydroxyl group and a nitro group in ortho positions on one of the phenyl rings, strongly suggests the presence of intramolecular hydrogen bonding. This occurs when a hydrogen bond forms between the hydrogen of the -OH group and an oxygen atom of the adjacent -NO₂ group. testbook.com This internal bonding can be contrasted with the intermolecular hydrogen bonding observed in isomers like 4-nitrophenol (B140041), where the groups are too far apart for intramolecular bonding to occur. quora.comvaia.com The presence of intramolecular hydrogen bonding typically influences physical properties and can be confirmed by a shift in the O-H stretching frequency in the FT-IR spectrum to a lower wavenumber.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques like UV-Visible absorption and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its conjugated systems and photophysical behavior.

UV-Visible Spectroscopy for Electronic Transitions

The UV-Visible absorption spectrum is dictated by the conjugated π-electron system of the biphenyl (B1667301) structure, modified by the electron-withdrawing nitro and chloro groups and the electron-donating hydroxyl group. Generally, nitrophenols exhibit distinct absorption peaks in the UV-to-blue region of the spectrum. mdpi.com For instance, 3-nitrophenol (B1666305) shows absorption maxima around 275 nm and 340 nm. docbrown.info The specific wavelengths of maximum absorbance (λmax) for this compound would depend on the precise electronic effects of the substituents on the π→π* and n→π* transitions. The spectrum can also be sensitive to solvent polarity and pH.

Fluorescence and Photophysical Properties

Many aromatic molecules exhibit fluorescence, which is the emission of light upon relaxation from an excited electronic state. The fluorescence properties, including the emission spectrum, quantum yield, and lifetime, are highly dependent on the molecular structure. While some nitrophenols are known to be fluorescent, others exhibit quenching of fluorescence. nih.gov Detailed studies would be required to determine if this compound is fluorescent and to characterize its photophysical properties, which are influenced by factors such as the efficiency of intersystem crossing and non-radiative decay pathways.

Advanced Spectroscopic Techniques

To probe the ultrafast dynamic processes and intricate structural details of this compound, advanced spectroscopic methods are indispensable. These techniques provide insights into the electronic transitions and vibrational modes of the molecule on extremely short timescales, as well as confirming its atomic connectivity.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique used to study the dynamics of photoexcited states in molecules on a femtosecond (10⁻¹⁵ s) timescale. nih.gov This pump-probe method involves exciting a sample with an ultrashort laser pulse (the pump) and then monitoring the changes in its absorption of a subsequent, time-delayed probe pulse. uottawa.ca By varying the delay time between the pump and probe pulses, it is possible to track the evolution of the excited states, including processes like internal conversion, intersystem crossing, and intramolecular charge transfer. nih.govacs.org

In the context of nitroaromatic compounds, fs-TA spectroscopy can reveal the complex photochemical pathways that unfold following the absorption of UV light. nih.govbris.ac.uk For instance, studies on similar nitrophenol molecules have utilized fs-TA to investigate excited-state intramolecular proton transfer (ESIPT) and the formation of transient species. uottawa.canih.gov

Research Findings for this compound:

As of the latest literature search, no specific studies utilizing femtosecond transient absorption spectroscopy on this compound have been published. Therefore, no experimental data or detailed research findings on the ultrafast electronic dynamics of this particular compound are currently available in the public domain.

Femtosecond Stimulated Raman Spectroscopy (FSRS)

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a cutting-edge vibrational spectroscopy technique that offers both high temporal and spectral resolution. nih.govresearchgate.net It allows for the acquisition of Raman spectra of molecules in their transient excited states, providing a "snapshot" of the molecular structure as it evolves during a chemical process. hhu.deaps.org The technique uses a combination of a femtosecond actinic pump to initiate a photoreaction, a picosecond Raman pump, and a femtosecond probe pulse to generate the stimulated Raman signal. nih.gov A key advantage of FSRS is its ability to obtain fluorescence-free Raman spectra, which is often a challenge when studying fluorescent molecules. nih.gov

For nitrophenol compounds, FSRS can provide detailed information about changes in the vibrational modes of the nitro group and the phenyl rings upon photoexcitation, which is indicative of structural changes during processes like intramolecular charge transfer. nih.gov

Research Findings for this compound:

A comprehensive search of scientific databases reveals no published research employing femtosecond stimulated Raman spectroscopy for the study of this compound. Consequently, there are no available FSRS data or specific findings regarding the vibrational dynamics of its excited states.

Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful analytical technique for the unambiguous determination of the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR spectroscopy, often proton-decoupled, reveals the number of non-equivalent carbon atoms and their chemical environments. chegg.com For substituted aromatic compounds like this compound, NMR is crucial for confirming the substitution pattern on the phenyl rings.

Research Findings for this compound:

Mechanistic Investigations of Biochemical and Environmental Interactions Non Human Specific

Biochemical Pathway Elucidation (Non-Human Organisms/In Vitro Systems)

The biodegradation of chlorinated nitrophenols by microorganisms is a key process in their environmental transformation. nih.gov Bacteria, in particular, have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. nih.gov

Enzymatic Biotransformation and Metabolism in Microorganisms

Microbial degradation of chlorinated nitrophenols can be initiated through either oxidative or reductive processes. capes.gov.brethz.ch In many bacteria, the initial step involves the removal of the nitro group. For instance, a Moraxella species utilizes a monooxygenase to catalytically remove the nitro group from p-nitrophenol, leading to the formation of hydroquinone. nih.gov

In the case of chlorinated nitrophenols, such as 4-chloro-2-nitrophenol (B165678) (4C2NP), the degradation pathway has been observed in bacteria like Exiguobacterium sp. PMA. This bacterium degrades 4C2NP by first reducing the nitro group to an amino group, forming 4-chloro-2-aminophenol (4C2AP), followed by the removal of the chloride ion to produce 2-aminophenol (B121084) (2AP). nih.govresearchgate.net Similarly, the degradation of 2-chloro-4-nitrophenol (B164951) (2C4NP) by Cupriavidus sp. CNP-8 proceeds through the 1,2,4-benzenetriol (B23740) pathway, initiated by a two-component FAD-dependent monooxygenase. nih.gov

The degradation capabilities of various microbial strains on related compounds are summarized below.

| Microbial Strain | Compound Degraded | Key Intermediate(s) | Reference(s) |

| Exiguobacterium sp. PMA | 4-Chloro-2-nitrophenol (4C2NP) | 4-Chloro-2-aminophenol, 2-Aminophenol | nih.govresearchgate.net |

| Cupriavidus sp. CNP-8 | 2-Chloro-4-nitrophenol (2C4NP) | Chloro-1,4-benzoquinone, 1,2,4-Benzenetriol | nih.gov |

| Burkholderia sp. strain SJ98 | 3-Methyl-4-nitrophenol (3M4NP) | Methyl-1,4-benzoquinone, Methylhydroquinone | frontiersin.org |

| Moraxella sp. | p-Nitrophenol (PNP) | Hydroquinone, 1,4-Benzoquinone | nih.gov |

| Sphingomonas sp. UG30 | Pentachlorophenol (PCP), p-Nitrophenol (PNP), 2,4-Dinitrophenol (2,4-DNP) | Not specified | nih.gov |

Interaction with Cellular Components and Macromolecules (e.g., proteins, DNA)

The interaction of chlorinated aromatic compounds with cellular macromolecules is a critical aspect of their biological activity. While direct DNA interaction studies for 4-(3,5-Dichlorophenyl)-2-nitrophenol are absent, the metabolism of the related compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) in rats involves cytochrome P450 (CYP) enzymes, specifically the CYP3A isozyme. nih.govnih.gov This suggests that the 3,5-dichlorophenyl group can be a substrate for these enzymes, leading to the formation of reactive metabolites that can potentially interact with cellular proteins and other macromolecules. nih.govnih.gov

The degradation products of other chlorinated nitrophenols, such as 2,4-dichloro-6-nitrophenol (B1219690) (DCNP), have been shown to exhibit genotoxicity and developmental toxicity in aquatic species, indicating interaction with critical cellular targets. nih.gov

Molecular Mechanisms of Action in Model Biological Systems (e.g., plants, aquatic organisms)

In aquatic organisms, halogenated nitrophenols like 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP) have demonstrated significant cytotoxicity. cas.cn The degradation of 2,4-dichloro-6-nitrophenol (DCNP) in aquatic environments is influenced by its chemical form, with the anionic state being more photoreactive than the neutral form. nih.gov The toxicity of nitrophenols and their degradation intermediates to aquatic life, such as zebrafish embryos, has been documented, highlighting the importance of complete mineralization. frontiersin.org The acute toxicity of various nitrophenols to freshwater and saltwater species has been observed at concentrations as low as 230 µg/L and 2100 µg/L, respectively. waterquality.gov.au

Role of Nitroreductases and Other Enzymes in Transformation

Nitroreductases are a key family of enzymes in the metabolism of nitroaromatic compounds. nih.govresearchgate.net These enzymes catalyze the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which is often the initial step in the biodegradation pathway. nih.gov For example, nitroreductase from E. coli has been shown to reduce 4-nitrophenol (B140041) to 4-hydroxylaminophenol and 4-aminophenol (B1666318) in the presence of NADH. nih.gov This enzymatic activity is generally oxygen-insensitive. nih.govresearchgate.net

In the degradation of 4-chloro-2-nitrophenol by Exiguobacterium sp. PMA, a 4C2NP reductase and a 4C2AP dehalogenase have been identified as key enzymes in the metabolic pathway. nih.govresearchgate.net Similarly, the degradation of 2-chloro-4-nitrophenol in Cupriavidus sp. CNP-8 is initiated by a two-component FAD-dependent monooxygenase (HnpAB) and further processed by a 1,2,4-benzenetriol 1,2-dioxygenase (HnpC). nih.gov The Rhodobacter capsulatus NprA nitroreductase exhibits activity towards a wide range of nitroaromatic compounds, including 2-nitrophenol (B165410) and 2,4-dinitrophenol. nih.gov

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference(s) |

| Nitroreductase | E. coli | 4-Nitrophenol, 2,4-Dinitrophenol, 2,4,6-Trinitrophenol | 4-Aminophenol, 4-Hydroxylaminophenol, etc. | nih.gov |

| 4C2NP Reductase | Exiguobacterium sp. PMA | 4-Chloro-2-nitrophenol (4C2NP) | 4-Chloro-2-aminophenol (4C2AP) | nih.govresearchgate.net |

| 4C2AP Dehalogenase | Exiguobacterium sp. PMA | 4-Chloro-2-aminophenol (4C2AP) | 2-Aminophenol (2AP) | nih.govresearchgate.net |

| HnpAB Monooxygenase | Cupriavidus sp. CNP-8 | 2-Chloro-4-nitrophenol (2C4NP) | 1,2,4-Benzenetriol | nih.gov |

| HnpC Dioxygenase | Cupriavidus sp. CNP-8 | 1,2,4-Benzenetriol | Maleylacetate | nih.gov |

| NprA Nitroreductase | Rhodobacter capsulatus | 2-Nitrophenol, 2,4-Dinitrophenol | Corresponding amino derivatives | nih.gov |

Photochemical and Photolytic Degradation Mechanisms

Photodegradation is another significant pathway for the transformation of nitrophenols in the environment, particularly in sunlit surface waters. researchgate.net

Direct Photolysis Pathways

Direct photolysis involves the degradation of a compound upon direct absorption of light. For 2,4-dichloro-6-nitrophenol (DCNP), photolysis under UV irradiation generates several products through photoreduction, photonucleophilic substitution, photoionization, and dimerization. nih.gov The primary photochemical mechanisms are believed to be photoionization from the singlet state and the splitting of the carbon-chlorine bond in the triplet state. nih.gov The presence of natural organic matter can inhibit the direct photolysis of DCNP by acting as a light screen. nih.gov

Studies on p-nitrophenol have shown that it can be photo-ionized by UV light, producing a radical cation and a hydrated electron. researchgate.net The subsequent reaction with oxygen can lead to the cleavage of the benzene (B151609) ring. researchgate.net The photolysis of nitrophenols can be significantly slower in water compared to organic matrices, suggesting more efficient degradation in organic aerosol particles than in cloud droplets. uci.edu

Photosensitized Reactions and Radical Formation

The photochemical behavior of this compound in the environment is anticipated to be complex, involving both direct photolysis and photosensitized reactions. While direct photolysis of nitrophenols can be a slow process, the presence of sensitizers in the aquatic environment can significantly enhance their degradation. These sensitizers, upon absorption of light, can transfer energy to the nitrophenol molecule or generate reactive oxygen species (ROS), which in turn attack the pollutant.

A key process in the photodegradation of similar chlorinated phenols is the formation of highly reactive radicals. For instance, the photolysis of 2,4-dichlorophenol (B122985) has been shown to involve singlet oxygen as a major reactive species. Additionally, the photolysis of nitrophenols can lead to the formation of hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO2). These radicals can initiate a cascade of oxidation reactions, leading to the transformation of the parent compound. The formation of phenoxy radicals from nitrophenols is a critical step, which can then undergo further reactions, including coupling to form more complex molecules.

The presence of the two chlorine atoms and a nitro group on the this compound molecule likely influences its photochemical reactivity. The electron-withdrawing nature of these substituents can affect the electronic properties of the molecule in its excited state, potentially influencing the efficiency of radical formation and subsequent reactions.

Influence of Environmental Factors on Phototransformation

The rate and pathway of phototransformation of this compound are significantly influenced by various environmental factors. As observed with other chlorinated phenols, pH, temperature, and the presence of dissolved organic matter (DOM) and inorganic ions can all play a crucial role.

pH: The pH of the surrounding medium can affect the speciation of the nitrophenol, which exists in equilibrium between its protonated and deprotonated forms. This can influence the molecule's light absorption characteristics and its reactivity towards photochemically generated radicals. For some dichlorophenols, the rate of photodegradation has been observed to change with varying pH.

Temperature: Temperature can influence the kinetics of photochemical reactions. Generally, an increase in temperature can lead to a higher rate of degradation, although the effect may not be linear and can depend on other factors.

Dissolved Organic Matter (DOM): DOM can act as a photosensitizer, generating ROS that can degrade the nitrophenol. Conversely, DOM can also act as a light screen, reducing the amount of light available for direct photolysis, and can quench reactive species, thereby inhibiting degradation.

Inorganic Ions: The presence of certain inorganic ions, such as nitrate (B79036) and bicarbonate, can also impact phototransformation. Nitrate ions can be a source of hydroxyl radicals upon photolysis, potentially accelerating degradation. Bicarbonate ions, on the other hand, are known scavengers of hydroxyl radicals and may inhibit the degradation process.

| Environmental Factor | Potential Influence on Phototransformation of this compound |

|---|---|

| pH | Affects the chemical form (protonated/deprotonated) of the molecule, influencing light absorption and reactivity. |

| Temperature | Can alter the rate of photochemical reactions, with higher temperatures generally increasing degradation speed. |

| Dissolved Organic Matter (DOM) | Can either enhance degradation through photosensitization or inhibit it by light screening and radical scavenging. |

| Inorganic Ions (e.g., Nitrate, Bicarbonate) | Nitrate can be a source of hydroxyl radicals, while bicarbonate can scavenge them, leading to either acceleration or inhibition of degradation. |

Mechanisms of Environmental Degradation

Aerobic and Anaerobic Biodegradation Pathways

The environmental persistence of this compound is largely determined by its susceptibility to microbial degradation. Both aerobic and anaerobic processes are expected to contribute to its breakdown, with distinct pathways and end products.

Aerobic Biodegradation: Under aerobic conditions, the initial steps in the degradation of chlorinated nitrophenols often involve the removal of the nitro group and/or the chlorine atoms. For similar compounds, monooxygenases and dioxygenases play a crucial role in initiating the attack on the aromatic ring. This can lead to the formation of chlorinated catechols, which are then subject to ring cleavage. The complete mineralization of the compound would result in the formation of carbon dioxide, water, chloride, and ammonium (B1175870) ions.

Anaerobic Biodegradation: In the absence of oxygen, the degradation pathways are significantly different. Reductive processes are dominant, with the nitro group often being reduced to an amino group, forming an aminophenol derivative. Reductive dechlorination, the removal of chlorine atoms and their replacement with hydrogen, is also a key step in the anaerobic degradation of chlorinated aromatic compounds. Studies on dichlorophenols have shown that the position of the chlorine atoms influences the rate and pathway of dechlorination. The complete anaerobic degradation would ultimately lead to the formation of methane (B114726) and carbon dioxide.

Microbial Consortia and Enzyme Systems Involved in Degradation

The biodegradation of a complex molecule like this compound is unlikely to be carried out by a single microbial species. Instead, it is expected to be the result of the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway.

Several bacterial genera have been identified as being capable of degrading chlorinated and nitrated phenols, including Pseudomonas, Burkholderia, Rhodococcus, and Arthrobacter. These microorganisms possess a diverse array of enzymes that enable them to break down these recalcitrant compounds.

Key enzyme systems involved in the degradation of such compounds include:

Monooxygenases and Dioxygenases: These enzymes are crucial for the initial oxidative attack on the aromatic ring, often leading to the incorporation of one or two oxygen atoms and making the ring more susceptible to cleavage.

Reductases: Under anaerobic conditions, nitroreductases are responsible for the reduction of the nitro group to an amino group.

Dehalogenases: These enzymes catalyze the removal of chlorine atoms from the aromatic ring, a critical step in the detoxification and further degradation of the molecule.

Ring-cleavage Dioxygenases: These enzymes are responsible for breaking open the aromatic ring of intermediates like catechols, leading to the formation of aliphatic compounds that can be further metabolized.

Role of Specific Metabolites in Degradation Cascades

Based on studies of similar compounds, potential metabolites in the degradation cascade of this compound could include:

Chlorinated Catechols: Formed through the oxidative removal of the nitro group and hydroxylation of the ring. These are common intermediates in the aerobic degradation of nitrophenols.

Dichlorinated Aminophenols: Resulting from the anaerobic reduction of the nitro group.

Monochlorinated Phenols: Formed through reductive dechlorination under anaerobic conditions.

Ring-cleavage Products: Following the opening of the aromatic ring, various aliphatic acids are formed, which are then channeled into central metabolic pathways.

The specific nature and concentration of these metabolites will depend on the environmental conditions and the microbial populations present.

Oxidative Stress Induction Mechanisms (Non-human focus)

Exposure to this compound can induce oxidative stress in non-human organisms, particularly in aquatic environments. Chlorophenols are known to cause oxidative stress in fish and other aquatic life by disrupting the balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems of the organism. nih.gov

The primary mechanisms of oxidative stress induction by compounds like this compound include:

Generation of Reactive Oxygen Species (ROS): The metabolism of chlorophenols within the organism can lead to the production of ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). These highly reactive molecules can damage cellular components, including lipids, proteins, and DNA.

Inhibition of Antioxidant Systems: Chlorophenols can inhibit the activity of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This impairment of the antioxidant defense system leaves the organism more vulnerable to the damaging effects of ROS.

Lipid Peroxidation: The attack of ROS on lipids in cell membranes leads to lipid peroxidation, which can compromise membrane integrity and function.

Oxidative DNA Damage: ROS can cause damage to DNA, leading to mutations and potentially genotoxic effects.

The induction of oxidative stress can serve as a sensitive biomarker for assessing the toxic effects of chlorophenols in the environment.

| Mechanism | Description | Key Biomarkers |

|---|---|---|

| ROS Generation | Metabolic processes lead to the formation of superoxide anions, hydrogen peroxide, and hydroxyl radicals. | Direct measurement of ROS levels. |

| Antioxidant System Inhibition | Decreased activity of protective enzymes like SOD, CAT, and GPx. | Measurement of enzyme activity levels. |

| Lipid Peroxidation | Oxidative degradation of lipids in cell membranes. | Measurement of malondialdehyde (MDA) levels. |

| DNA Damage | ROS-induced lesions in the genetic material. | Comet assay, measurement of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). |

Reactive Oxygen Species (ROS) Generation

In non-human organisms, exposure to certain environmental contaminants can lead to an overproduction of ROS. This can occur through various mechanisms, including the disruption of mitochondrial electron transport chains or the activation of specific enzymatic pathways. For instance, research on the related compound 4-nitrophenol in rats has demonstrated that it can induce oxidative stress. This is evidenced by significant increases in the concentrations of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), a marker of lipid peroxidation, within testicular tissue following exposure. nih.gov

The study on 4-nitrophenol-induced oxidative stress in rat testes provides a relevant model for understanding how similar compounds might generate ROS. The observed increase in H₂O₂ suggests a disruption in cellular redox homeostasis. nih.gov This overproduction of ROS can, in turn, damage cellular macromolecules such as lipids, proteins, and DNA, leading to a cascade of downstream biological effects.

Table 1: Effect of 4-Nitrophenol on Oxidative Stress Markers in Rat Testes This table presents data for the related compound 4-nitrophenol and is intended for illustrative purposes, as direct data for this compound is not available.

| Oxidative Stress Marker | Observation after 4-Nitrophenol Administration | Model Organism | Reference |

| Hydrogen Peroxide (H₂O₂) | Significant Increase | Rat | nih.gov |

| Malondialdehyde (MDA) | Significant Increase | Rat | nih.gov |

Antioxidant System Modulation (e.g., Nrf2 pathway in model organisms)

Biological organisms possess endogenous antioxidant defense systems to counteract the damaging effects of ROS. A key regulator of this defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. However, in the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. nih.gov

This signaling cascade leads to the increased production of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which is the rate-limiting enzyme in the synthesis of the antioxidant glutathione (GSH). nih.gov The activation of the Nrf2 pathway is a critical adaptive response to mitigate oxidative damage. nih.gov

Research on 4-nitrophenol has shown that it can activate the Nrf2 antioxidant pathway in rats. Following exposure, there was a marked increase in the messenger RNA (mRNA) expression of Nrf2 itself, as well as its downstream targets, HO-1 and GCLC. nih.gov This indicates a cellular response aimed at combating the induced oxidative stress. The study also noted increases in the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.gov

Table 2: Modulation of the Nrf2 Pathway by 4-Nitrophenol in Rat Testes This table presents data for the related compound 4-nitrophenol and is intended for illustrative purposes, as direct data for this compound is not available.

| Gene/Enzyme | Observation after 4-Nitrophenol Administration | Role in Antioxidant Defense | Model Organism | Reference |

| Nrf2 mRNA | Increased Expression | Master regulator of antioxidant response | Rat | nih.gov |

| HO-1 mRNA | Increased Expression | Catalyzes heme degradation, producing antioxidants | Rat | nih.gov |

| GCLC mRNA | Increased Expression | Rate-limiting enzyme in glutathione synthesis | Rat | nih.gov |

| Superoxide Dismutase (SOD) | Increased Activity | Converts superoxide radicals to hydrogen peroxide | Rat | nih.gov |

| Catalase (CAT) | Increased Activity | Decomposes hydrogen peroxide to water and oxygen | Rat | nih.gov |

| Glutathione Peroxidase (GSH-Px) | Increased Activity | Reduces hydrogen peroxide and lipid hydroperoxides | Rat | nih.gov |

Environmental Fate and Remediation Technologies of 4 3,5 Dichlorophenyl 2 Nitrophenol

Occurrence and Distribution in Environmental Compartments (e.g., water, soil, air)

Chlorinated nitrophenols are not naturally occurring compounds and their presence in the environment is a result of anthropogenic activities. researchgate.netresearchgate.net They are primarily used as intermediates in the synthesis of a wide range of industrial chemicals, including pesticides, dyes, and pharmaceuticals. researchgate.netnih.gov Consequently, their release into the environment is often associated with industrial effluents from manufacturing plants. researchgate.netresearchgate.netnih.gov

The distribution of these compounds across different environmental compartments—water, soil, and air—is governed by their physicochemical properties. Nitrophenols have been detected in the air, rainwater, soil, and surface waters. nih.gov For instance, nitrophenols have been identified in industrial and agricultural wastes, and their presence has been confirmed in various environmental matrices. nih.gov

Studies on nitrophenols in general have shown their presence in rainwater, indicating their potential for atmospheric transport. unl.pt For example, a study in Bavaria, Germany, measured the monthly concentrations of several nitrophenols in precipitation, with 4-nitrophenol (B140041) showing the highest concentrations. unl.pt Dichlorinated phenols, such as 2,4-dichlorophenol (B122985), have been detected in surface water, with concentrations varying based on proximity to industrial sources. researchgate.net The presence of chlorinated phenols in industrial wastewater is a significant source of environmental contamination. researchgate.net Monitoring of the Daecheong Lake in Korea, a source of drinking water, revealed the presence of nitrophenols, with total concentrations reaching up to 487 ng/L. nih.gov

Given its structure, 4-(3,5-Dichlorophenyl)-2-nitrophenol is expected to be found in industrial wastewater from chemical manufacturing facilities. researchgate.netnih.gov Its solubility in water and potential for adsorption to soil particles will influence its mobility and distribution in the environment. The presence of two chlorine atoms on the phenyl ring likely increases its persistence compared to non-chlorinated nitrophenols.

Table 1: Environmental Occurrence of Related Chlorinated and Nitrophenolic Compounds

| Compound | Environmental Matrix | Reported Concentration | Location/Source |

| Nitrophenols | Drinking Water Source | Up to 487 ng/L | Daecheong Lake, Korea nih.gov |

| 4-Nitrophenol | Rainwater | Median > 1 µg/L | Bavaria, Germany unl.pt |

| 2,4-Dichlorophenol | Surface Water | Up to 143 ng/L | Taihu Lake, China nih.gov |

| Chlorophenols | Industrial Wastewater | >3 mg/L | Paper Production cdc.gov |

| Nitrophenols | Industrial Effluents | Median < 10 µg/L | Various Industries gov.bc.ca |

Environmental Persistence and Half-Life Determination

The environmental persistence of a chemical compound refers to the length of time it remains in the environment before being broken down by chemical or biological processes. The half-life, the time it takes for half of the initial amount of a substance to degrade, is a key measure of persistence.

For chlorinated phenols, persistence is variable and depends on environmental conditions. The half-life of most chlorophenols in the environment is relatively short, generally not exceeding a month, and their levels are expected to decrease rapidly once the source of contamination is removed. sigmaaldrich.com However, the addition of chlorine atoms to the phenol (B47542) structure can increase its resistance to degradation.

Studies on 2,4-dichlorophenol (2,4-DCP), a dichlorinated phenol, provide some insight into the potential persistence of this compound. The half-life of 2,4-DCP can vary significantly. In one study of a fluvial system, the half-life of 2,4-DCP was found to be approximately 4 hours, with degradation primarily occurring within the biofilm of the streambed. juniperpublishers.com In contrast, under anaerobic conditions, the degradation of 2,4-D can lead to the formation of 2,4-DCP, with a much longer half-life of about 312 days for the parent compound. nih.gov The direct photolysis half-life of 2,4-DCP in its protonated form (pH 5) has been determined to be 25 minutes, while in its anionic form (pH 9), it is only 3 minutes. researchgate.net

Table 2: Estimated Environmental Half-Life of Related Compounds

| Compound | Environmental Matrix | Half-Life | Conditions |

| 2,4-Dichlorophenol | Fluvial System | ~4 hours | First-order kinetics juniperpublishers.com |

| 2,4-Dichlorophenol | Water (Photolysis, pH 5) | 25 minutes | Direct photolysis researchgate.net |

| 2,4-Dichlorophenol | Water (Photolysis, pH 9) | 3 minutes | Direct photolysis researchgate.net |

| Chlorophenols (general) | Environment | < 1 month | General estimate sigmaaldrich.com |

| Nitrophenols (general) | Atmosphere | 3 - 18 days | Estimated thescipub.com |

| Nitrophenols (general) | Freshwater | 1 - 8 days | Estimated researchgate.net |

| Nitrophenols (general) | Seawater | 13 - 139 days | Estimated researchgate.net |

Bioremediation Strategies

Bioremediation utilizes biological organisms, primarily microorganisms, to degrade or detoxify environmental pollutants. This approach is often considered more environmentally friendly and cost-effective than traditional physicochemical methods. nih.gov

A variety of microorganisms have been isolated that are capable of degrading chlorinated nitrophenols. These microbes utilize the compounds as a source of carbon and energy, breaking them down into less harmful substances. researchgate.netresearchgate.net

Several bacterial strains have shown the ability to degrade 2,4-dichlorophenol. For example, a Micrococcus sp. was able to mineralize up to 500 mg/L of phenol within 50 hours and also degraded 2,4-DCP, although at a slower rate. nih.gov A commercial consortium of bacteria dominated by Pseudomonas putida has also been used to biodegrade 2,4-DCP in a spouted bed bioreactor. researchgate.net

Fungi are also effective in the degradation of chlorinated phenols. Marine-derived fungi, such as Tritirachium sp., have demonstrated the ability to biotransform 2,4-DCP, expressing catechol dioxygenase activities which are crucial for the cleavage of the aromatic ring. nih.govoup.com In a screening of 27 fungal isolates from marine invertebrates, most showed significant potential for 2,4-DCP bioconversion, with removal yields between 20% and 50%. nih.gov The brown rot fungi Gloeophyllum striatum and G. trabeum have also been shown to degrade 2,4-dichlorophenol. asm.org

Genetic engineering offers the potential to enhance the natural degradation capabilities of microorganisms. By modifying their genetic makeup, it is possible to create strains with improved efficiency and a broader range of target pollutants.

An example of this approach is the use of a genetically engineered microorganism, Pseudomonas putida PPO301(pRO103), for the degradation of 2,4-dichlorophenoxyacetate (B1228070) (2,4-D). nih.govnih.gov This process involves the breakdown of 2,4-D into the metabolite 2,4-dichlorophenol (2,4-DCP). nih.govnih.govresearchgate.net The genes responsible for the degradation of 2,4-D, known as tfd genes, have been well-studied and can be transferred to other bacteria to confer the ability to break down this herbicide and its chlorinated phenol intermediates. researchgate.net

Mycoremediation, the use of fungi for remediation, is a promising strategy for cleaning up environments contaminated with chlorinated phenols. Fungi possess powerful extracellular enzymatic systems that can break down complex organic molecules.

Several fungal species have been investigated for their ability to degrade 2,4-dichlorophenol. Marine-derived fungi, including species of Penicillium, Aspergillus, and Tritirachium, have shown significant capabilities in biotransforming 2,4-DCP. researchgate.netnih.govoup.com For instance, Tritirachium sp. was found to produce a dechlorinated cleavage product of 2,4-DCP, indicating its assimilation by the fungus. nih.govoup.com

The white-rot fungus Pleurotus ostreatus has also been studied for its ability to degrade 2,4-DCP. In one study, a comparative test showed that 54.1% of 2,4-DCP degradation could be attributed to the presence of P. ostreatus. nih.gov Brown rot fungi such as Gloeophyllum striatum and G. trabeum are also effective, mineralizing up to 54% of 2,4-DCP to CO2 within six weeks. asm.org

Table 3: Fungal Strains with Demonstrated 2,4-Dichlorophenol Degradation Potential

| Fungal Species | Degradation Efficiency | Reference |

| Tritirachium sp. | 66.3% removal | researchgate.netnih.gov |

| Cladosporium sp. | 64.0% removal | researchgate.netnih.gov |

| Penicillium chrysogenum | 59.5% removal | researchgate.netnih.gov |

| Aspergillus sp. | 55.1% removal | researchgate.netnih.gov |

| Pleurotus ostreatus | 54.1% degradation attributed to fungus | nih.gov |

| Gloeophyllum striatum | Up to 54% mineralization to CO2 | asm.org |

Physicochemical Remediation Approaches

In addition to bioremediation, several physicochemical methods can be employed for the remediation of water and soil contaminated with chlorinated nitrophenols.

Ozonation is an effective method for degrading chlorinated phenols. The degradation rate increases with higher pH. sigmaaldrich.com The combination of ozonation as a pretreatment followed by biological treatment has been shown to significantly enhance the removal of 2,4-dichlorophenol. gov.bc.ca

Electrokinetic remediation is another technology that has been tested for the removal of 2,4-DCP from soil. This method uses an electric field to move contaminants and treatment agents through the soil. One study explored the delivery of persulfate into the soil via electrokinetics to degrade 2,4-DCP, achieving a removal efficiency of approximately 26%. researchgate.netbohrium.com

The use of immobilized enzymes offers a targeted and efficient approach. Laccase, an enzyme with high catalytic activity, can be immobilized on a carrier like biochar. This immobilized laccase has shown better stability and a higher degradation rate for 2,4-DCP in soil (64.6%) compared to free laccase (44.4%).

Adsorption Technologies

No research studies or data detailing the use of adsorption technologies for the remediation of this compound were identified. Information regarding the efficacy of various adsorbents, such as activated carbon or clays, for the removal of this specific compound from environmental matrices is not available in the reviewed literature.

Advanced Oxidation Processes (AOPs)

There is no available scientific literature concerning the application of Advanced Oxidation Processes (AOPs) for the degradation of this compound. Consequently, data on the effectiveness of processes like Fenton, photo-Fenton, UV/H₂O₂, or photocatalysis, including degradation kinetics, mineralization efficiency, and byproduct formation for this compound, could not be located.

Other Degradation Methods (e.g., ozonation)

No specific studies on the degradation of this compound using ozonation or other methods outside of AOPs and adsorption were found. Research detailing reaction kinetics, the influence of parameters such as pH, and the identification of degradation products for this compound is not present in the available literature.

Ecotoxicological Assessment in Aquatic and Terrestrial Systems (Non-human species)

No ecotoxicological data were found for this compound in either aquatic or terrestrial non-human species. Information regarding acute and chronic toxicity, such as LC50 (lethal concentration, 50%) or EC50 (effective concentration, 50%) values for relevant indicator organisms (e.g., fish, invertebrates, algae, terrestrial plants, soil organisms), is not available. Without such data, an assessment of its potential environmental risk cannot be conducted.

Advanced Analytical Techniques for 4 3,5 Dichlorophenyl 2 Nitrophenol Detection and Quantification

Chromatographic Methods

Chromatography is a fundamental technique for separating, identifying, and quantifying components in a mixture. For a compound like 4-(3,5-Dichlorophenyl)-2-nitrophenol, both liquid and gas chromatography would be primary choices for analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a substituted nitrophenol, a reverse-phase HPLC method is typically employed.

Principle: In a reverse-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). researchgate.net The separation of this compound would depend on its hydrophobicity. The dichlorophenyl group would significantly increase its retention time compared to simpler nitrophenols.

Detection: UV-Vis detection is common for nitrophenols due to their chromophoric nature. ufmg.br The specific wavelength of maximum absorbance for this compound would need to be determined experimentally but would likely be influenced by both the nitro and dichlorophenyl groups.

Research Findings: No specific HPLC methods detailing the mobile phase composition, flow rate, column type, or retention times for the precise quantification of this compound have been found in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile or semi-volatile compounds.

Principle: The phenolic group in this compound can make it challenging for direct GC analysis. nih.gov Derivatization is often required to convert the polar -OH group into a less polar, more volatile ether or ester, improving peak shape and thermal stability. nih.govchemimpex.com The sample is then vaporized and separated in a capillary column before entering the mass spectrometer, where it is fragmented and detected.

Detection: The mass spectrometer would identify the compound based on its unique mass spectrum—a fragmentation pattern resulting from electron impact ionization. This pattern serves as a chemical "fingerprint."

Research Findings: There are no published GC-MS methods that specify the derivatization reagents, temperature programs, or characteristic mass fragments for this compound.

Coupled Techniques (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.

Principle: This technique couples the separation power of HPLC with the specificity of tandem mass spectrometry. After separation by LC, the compound is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. A specific precursor ion corresponding to the molecular weight of this compound is selected, fragmented, and specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), is highly selective. wikipedia.org

Research Findings: While LC-MS/MS is a standard method for analyzing various phenols and pesticides in environmental and biological samples, no specific LC-MS/MS methods, including precursor-product ion transitions, have been published for this compound. bohrium.comresearchgate.net

Spectrophotometric and Electrochemical Detection

These methods offer alternative or complementary approaches to chromatographic techniques.

Spectrophotometry: UV-Vis spectrophotometry relies on the absorption of light by the analyte. Nitrophenols are known to be chromophoric, and their absorbance is pH-dependent. In alkaline solutions, the phenolic proton is removed, leading to a bathochromic (red) shift and a change in color, which can be used for quantification. However, this method is prone to interference from other absorbing species in the sample. The specific absorption maxima for this compound are not documented.

Electrochemical Detection: Electrochemical sensors measure the current response from the oxidation or reduction of a target analyte at an electrode surface. The nitro group in nitrophenols is electrochemically active and can be readily reduced. A sensor based on a modified electrode could be developed for sensitive detection. The specific reduction potential would be unique to the compound's structure.

Research Findings: Numerous studies describe electrochemical sensors for 4-nitrophenol (B140041), but none were found for this compound.

Sample Preparation and Extraction Methodologies

Effective sample preparation is crucial to isolate the target analyte from the sample matrix (e.g., water, soil, biological fluids) and concentrate it for analysis.

Common Techniques: For phenolic compounds, common extraction techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE is often preferred, using cartridges packed with a sorbent (like C18 or polymeric materials) that retains the analyte, which is then eluted with a small volume of organic solvent. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular approach for pesticide residue analysis in various matrices and could be adapted.

Research Findings: No studies detailing optimized extraction protocols or recovery data specifically for this compound were identified.

Development of High-Throughput Screening Methods

High-Throughput Screening (HTS) involves the use of automation and miniaturized assays to rapidly test a large number of samples.

Application: In an analytical context, HTS could be used to screen environmental samples for the presence of this compound or to optimize reaction conditions in chemical synthesis. This typically involves microplate-based assays coupled with a rapid detection method, such as fluorescence, luminescence, or mass spectrometry.

Research Findings: The development of HTS methods is contingent on having a robust and specific detection assay. Given the lack of foundational analytical methods for this compound, no dedicated HTS assays have been described in the literature.

Computational and Theoretical Chemistry Studies of 4 3,5 Dichlorophenyl 2 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations are employed to determine the optimized molecular geometry of 4-(3,5-Dichlorophenyl)-2-nitrophenol, predicting bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state.

| Parameter | Predicted Value |

|---|---|

| C-C (inter-ring) bond length | 1.49 Å |

| C-N (nitro group) bond length | 1.47 Å |

| C-O (hydroxyl group) bond length | 1.36 Å |

| C-Cl bond length | 1.74 Å |

| Dihedral Angle (between rings) | ~45° |

The electronic structure analysis involves mapping the electron density and electrostatic potential (ESP). The ESP map identifies electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. For nitrophenols, the area around the nitro and hydroxyl groups is typically electron-rich (negative potential), making it susceptible to electrophilic attack.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For nitroaromatic compounds, the HOMO is typically localized on the phenyl ring, while the LUMO is often centered on the nitro group, reflecting its electron-accepting nature. In this compound, the HOMO would likely be distributed over the nitrophenol ring, while the LUMO would have significant contributions from the nitro group. The HOMO-LUMO energy gap can be calculated using DFT, and this value is crucial for predicting the molecule's electronic transitions and reactivity.

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: These values are hypothetical and representative of similar nitroaromatic compounds.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

The acidity of the phenolic hydroxyl group (pKa) is a critical physicochemical property. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. The pKa value is directly related to this energy change.

Various computational approaches, including DFT combined with a continuum solvation model (like PCM), are used to model the deprotonation process: ArOH + H₂O ⇌ ArO⁻ + H₃O⁺

The accuracy of pKa prediction depends on the chosen level of theory, basis set, and the method used to account for solvation effects. For substituted phenols, the pKa is heavily influenced by the electronic effects of the substituents. The electron-withdrawing nitro and chloro groups on this compound are expected to increase the acidity of the phenolic proton (lower the pKa) compared to unsubstituted phenol (B47542).

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and transition states. For a compound like this compound, this could involve studying its degradation pathways, such as reduction of the nitro group or oxidation of the phenol.

By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. For instance, DFT calculations can model the step-by-step reduction of the nitro group to an amino group, a common transformation for nitroaromatic compounds. These studies provide valuable insights into the reactivity and potential metabolic fate of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity.

The first step in QSAR modeling is to calculate a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Geometric properties (e.g., surface area, volume).

Physicochemical: LogP (lipophilicity), pKa, dipole moment.

Quantum Chemical: HOMO/LUMO energies, Mulliken charges, electrophilicity index.

For nitroaromatic compounds, descriptors such as the octanol-water partition coefficient (log K_ow_), E_LUMO_, and E_HOMO_ have been shown to be highly relevant for modeling toxicity.

Once descriptors are calculated for a series of related compounds with known activities, a statistical model is developed using techniques like Multiple Linear Regression (MLR) or machine learning algorithms. The goal is to create a predictive model that can estimate the activity of new, untested compounds based solely on their calculated descriptors. This approach is widely used in drug discovery and environmental risk assessment to prioritize compounds for synthesis and testing.

Table 3: Common Molecular Descriptors in QSAR Studies of Phenolic Compounds

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Electrophilicity Index | Describes reactivity and intermolecular interactions. |

| Hydrophobic | LogP, LogD | Relates to membrane permeability and transport. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular size and branching. |

| Steric/Geometric | Molecular Volume, Surface Area, Ovality | Describes the size and shape of the molecule. |

Prediction of Environmental Fate Parameters (e.g., biodegradability)

The environmental fate of a chemical compound is significantly influenced by its susceptibility to biodegradation. Computational models, particularly Quantitative Structure-Biodegradability Relationship (QSBR) models, are employed to predict the likelihood and rate of microbial degradation. These models correlate a molecule's structural features with its observed biodegradability.